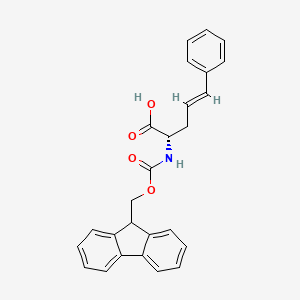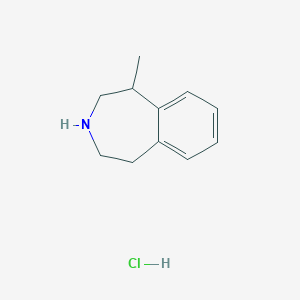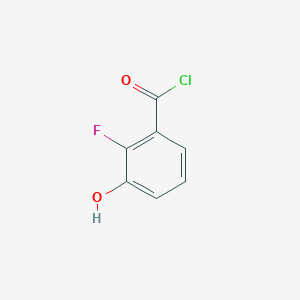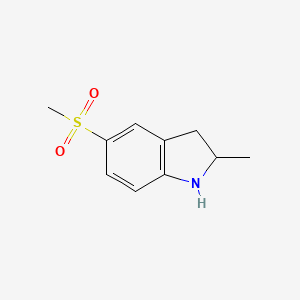
Fmoc-L-Styrylalanine
説明
Fmoc-L-Styrylalanine is an amino acid derivative with the CAS number 159610-82-912. It has a molecular weight of 413.47 and its molecular formula is C26H23NO412. The IUPAC name for this compound is (4E)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenyl-4-pentenoic acid1.
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)3. Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide3.
Molecular Structure Analysis
The molecular structure of Fmoc-L-Styrylalanine includes a fluorenyl group, which is highly fluorescent2. This compound has a density of 1.2217 (rough estimate), a boiling point of 683.3ºC at 760 mmHg, and a melting point of 141.7ºC2.
Chemical Reactions Analysis
The Fmoc group is a base-labile protecting group used in organic synthesis3. It is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate3.
Physical And Chemical Properties Analysis
Fmoc-L-Styrylalanine is a solid compound with a flash point of 367ºC2. It has a LogP value of 5.47270 and a PSA of 75.630002. The compound’s exact mass is 413.163002.
科学的研究の応用
1. Hydrogel Formation
- Summary of Application: Fmoc-functionalized phenylalanine (FmocF) molecules have been used to form hydrogels. These hydrogels of low molecular weight molecules are important in biomedical applications .
- Methods of Application: The hydrogel formation of FmocF was induced by solubilizing FmocF above the critical concentration using physical and thermal stimuli .
- Results or Outcomes: The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described. It was found that the collective action of different non-covalent interactions play a role in making FmocF hydrogel .
2. pH-Controlled Ambidextrous Gelation
- Summary of Application: An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .
- Methods of Application: The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
- Results or Outcomes: Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators . Distinct fibrous morphologies were observed for Fmoc-K (Fmoc) hydrogels formed at different pH values .
3. pH-Controlled Ambidextrous Gelation
- Summary of Application: An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .
- Methods of Application: The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
- Results or Outcomes: Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators . Distinct fibrous morphologies were observed for Fmoc-K (Fmoc) hydrogels formed at different pH values .
4. Solid Phase Peptide Synthesis
- Summary of Application: Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
- Methods of Application: In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group .
- Results or Outcomes: Solid phase peptide synthesis (SPPS) has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules .
5. pH-Controlled Ambidextrous Gelation
- Summary of Application: An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .
- Methods of Application: The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
- Results or Outcomes: Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators . Distinct fibrous morphologies were observed for Fmoc-K (Fmoc) hydrogels formed at different pH values .
6. Solid Phase Peptide Synthesis
- Summary of Application: Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
- Methods of Application: In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group .
- Results or Outcomes: Solid phase peptide synthesis (SPPS) has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules .
Safety And Hazards
Fmoc-L-Styrylalanine may cause eye and skin irritation, and may also cause irritation of the digestive tract24. Inhalation may cause respiratory tract irritation24. In case of exposure, it is recommended to move to fresh air immediately, give artificial respiration if not breathing, and seek medical aid4.
将来の方向性
Fmoc-L-Styrylalanine, like other Fmoc-modified amino acids and short peptides, has shown distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks5. These compounds are important for research in the post-genomic world5. However, some existing questions impeding the development of Fmoc-modified simple biomolecules are discussed, and corresponding strategies and outlooks are suggested5.
特性
IUPAC Name |
(E,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHHKMOLFNMMV-DDVUFSRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Styrylalanine | |
CAS RN |
215190-24-2 | |
| Record name | Fmoc-L-Styrylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1142779.png)

![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)
